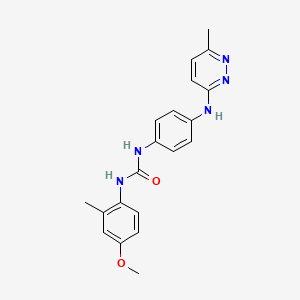

1-(4-Methoxy-2-methylphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea

Description

Early Urea Derivatives (1950s–1980s)

Pioneering work focused on simple arylurea structures like tolbutamide , demonstrating the therapeutic potential of urea motifs in sulfonylurea receptors. These first-generation compounds established the urea group as a viable hydrogen-bonding scaffold but suffered from limited selectivity and metabolic instability.

Heterocyclic Integration Era (1990s–2010s)

The incorporation of nitrogen-containing heterocycles marked a significant advancement. Compounds such as N-(4-pyridazinyl)-N'-phenylurea demonstrated enhanced binding affinities to enzymatic targets through dual hydrogen-bonding and π-π interactions. During this period, pyridazine emerged as a preferred heterocycle due to its balanced electronic properties and synthetic accessibility.

Modern Hybrid Architectures (2020s–Present)

Current designs, exemplified by this compound, combine multiple pharmacophoric elements:

- Methoxy groups for lipophilicity modulation

- Methyl substituents for steric guidance

- Pyridazinylamino linkages for target engagement versatility

This progression reflects an increased understanding of three-dimensional binding requirements in complex biological targets. The compound's structure particularly benefits from lessons learned in kinase inhibitor development, where urea-linked heterocyclic systems have shown improved selectivity profiles compared to earlier ATP-competitive scaffolds.

Properties

IUPAC Name |

1-(4-methoxy-2-methylphenyl)-3-[4-[(6-methylpyridazin-3-yl)amino]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2/c1-13-12-17(27-3)9-10-18(13)23-20(26)22-16-7-5-15(6-8-16)21-19-11-4-14(2)24-25-19/h4-12H,1-3H3,(H,21,25)(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPMWQLNRVCNZHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=C(C=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxy-2-methylphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea typically involves the following steps:

Formation of the Intermediate: The initial step involves the preparation of 4-methoxy-2-methylphenyl isocyanate. This can be achieved by reacting 4-methoxy-2-methylaniline with phosgene or a phosgene substitute under controlled conditions.

Coupling Reaction: The intermediate is then reacted with 4-((6-methylpyridazin-3-yl)amino)aniline in the presence of a suitable base, such as triethylamine, to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:

Use of Catalysts: Employing catalysts to enhance reaction rates.

Temperature Control: Maintaining optimal temperatures to prevent side reactions.

Purification Techniques: Utilizing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-2-methylphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group (if present) can be reduced to an amino group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products:

Oxidation: Formation of 1-(4-Hydroxy-2-methylphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea.

Reduction: Formation of this compound with an amino group.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxy-2-methylphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-2-methylphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea involves its interaction with specific molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.

Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.

Comparison with Similar Compounds

Physicochemical and Pharmacological Implications

Solubility and Lipophilicity

- The 4-methoxy group in the target compound increases hydrophilicity, while the 6-methylpyridazine core introduces moderate polarity. This contrasts with analogs like 7n (), where trifluoromethyl groups dominate lipophilicity .

- logP Prediction : Estimated logP for the target compound is ~3.5, intermediate between the hydrophilic 5g (logP ~2.8) and lipophilic 7n (logP ~4.2) .

Hydrogen Bonding and Target Affinity

- The urea linker enables strong hydrogen bonding with kinase targets (e.g., VEGF-R2, EGFR), a feature shared across analogs .

Biological Activity

The compound 1-(4-Methoxy-2-methylphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea is a urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications. This article reviews the biological activity of this compound, synthesizing data from various studies, including structure-activity relationships (SAR), antiproliferative effects, and antimicrobial properties.

Chemical Structure

The molecular structure of the compound can be described as follows:

- Molecular Formula : C₁₈H₁₈N₄O₂

- Molecular Weight : 338.36 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar urea derivatives. For instance, a related series of compounds demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The mechanism of action is often associated with the inhibition of key signaling pathways involved in cancer cell proliferation.

In a comparative study, a derivative with a similar structure exhibited an IC₅₀ value of 2.39 μM against A549 cells, showcasing its potency compared to established drugs like sorafenib, which had an IC₅₀ of 2.12 μM for the same cell line . This suggests that the target compound may also possess comparable efficacy.

Antibacterial Activity

The compound's antibacterial properties have also been investigated. Studies on related pyridine derivatives indicate significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for certain derivatives . The structural features contributing to this activity include electron-donating and electron-withdrawing groups on the phenyl rings.

Structure-Activity Relationship (SAR)

The SAR analysis provides insights into how modifications to the molecular structure influence biological activity:

| Substituent | Effect on Activity |

|---|---|

| Methoxy group | Enhances solubility and bioavailability |

| Methyl group | Increases lipophilicity, potentially improving membrane permeability |

| Pyridazinyl moiety | Contributes to interaction with biological targets |

These modifications are crucial for optimizing the pharmacological profile of the compound.

Case Studies

- Antiproliferative Effects : In vitro assays using MTT colorimetric methods revealed that modifications in substituents significantly impacted cell viability across different cancer cell lines. The most promising results were observed with compounds that retained both the methoxy and methyl groups while varying the pyridazine substituents .

- Antimicrobial Testing : A series of tests conducted on derivatives showed that certain compounds exhibited complete inhibition of bacterial growth within hours, indicating rapid action against pathogens like Staphylococcus aureus and Escherichia coli .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.